molecular formula C7H8N2O2 B2402450 2-Hydroxy-2-(pyridin-3-yl)acetamide CAS No. 98276-73-4

2-Hydroxy-2-(pyridin-3-yl)acetamide

Cat. No. B2402450
CAS RN: 98276-73-4
M. Wt: 152.153
InChI Key: MEVOJIGVNNBROO-UHFFFAOYSA-N
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Description

“2-Hydroxy-2-(pyridin-3-yl)acetamide” is a chemical compound with the CAS Number: 98276-73-4 . It has a molecular weight of 152.15100 .


Molecular Structure Analysis

The IUPAC name for this compound is hydroxy (3-pyridinyl)acetic acid . The InChI Code is 1S/C7H7NO3/c9-6 (7 (10)11)5-2-1-3-8-4-5/h1-4,6,9H, (H,10,11) and the InChI key is CEJOQRNGUDYAKK-UHFFFAOYSA-N .


Chemical Reactions Analysis

While there isn’t specific information on the chemical reactions of “2-Hydroxy-2-(pyridin-3-yl)acetamide”, pyridine derivatives have been involved in various chemical reactions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 153.14 . Unfortunately, other physical and chemical properties like density, melting point, boiling point are not available .

Scientific Research Applications

Antitumor and Anticancer Properties

2-Hydroxy-2-(pyridin-3-yl)acetamide: has garnered attention due to its potential antitumor and anticancer effects. Researchers have explored its inhibitory activity against specific enzymes and its impact on tumor growth. For instance:

Anti-Fibrotic Activity

In the context of fibrosis, 2-hydroxy-2-(pyridin-3-yl)acetamide derivatives have been investigated for their potential to combat fibrotic conditions. Some of these compounds exhibit better anti-fibrosis activity than established drugs like Pirfenidone . Fibrosis occurs when excessive scar tissue forms in organs, impairing their function. Research suggests that this compound may help mitigate fibrotic processes.

Synthetic Applications

The synthesis of related heterocycles using 2-hydroxy-2-(pyridin-3-yl)acetamide as a starting material has been explored. These heterocycles often display unique biological activities. Researchers have focused on creating four- to seven-membered ring systems, leveraging the compound’s structural features . These synthetic approaches contribute to the development of novel drug candidates.

Biological and Pharmacological Significance

Quinolone derivatives, including 2-hydroxy-2-(pyridin-3-yl)acetamide, have a rich history in natural and synthetic chemistry. Quinine, a well-known quinoline alkaloid, has been used to treat various conditions, including nocturnal leg cramps and arthritis . While 2-hydroxyquinoline and 4-hydroxyquinoline were isolated from plant sources, bacterial species also produce quinolone compounds . Understanding the biological and pharmacological roles of these molecules contributes to drug discovery.

Structure and Properties

Availability

If you’re interested in obtaining this compound, you can inquire about it here.

Safety and Hazards

The safety data sheet for “2-Hydroxy-2-(pyridin-3-yl)acetamide” is available , but it doesn’t provide specific information on safety and hazards.

Future Directions

Pyridine derivatives have been consistently incorporated in a diverse range of drug candidates approved by the FDA (Food and Drug Administration) . In the next few years, a larger share of novel pyridine-based drug candidates is expected .

properties

IUPAC Name

2-hydroxy-2-pyridin-3-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-7(11)6(10)5-2-1-3-9-4-5/h1-4,6,10H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVOJIGVNNBROO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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